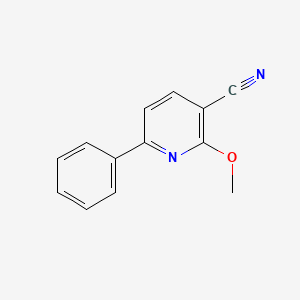
2-Methoxy-6-phenylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-phenylpyridine-3-carbonitrile is a research chemical with the molecular formula C13H10N2O and a molecular weight of 210.23 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a phenyl ring, a methoxy group, and a carbonitrile group . Further quantum chemical characterization may be required for a more detailed analysis .Chemical Reactions Analysis
The transition dipole moment in similar compounds like 2-mercapto-6-phenylpyridine-3-carbonitrile changes upon proton transfer . The intra-proton transfer process was found to be energetically more favorable in the excited state than the ground state for all studied compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 2-Methoxy-6-phenylpyridine-3-carbonitrile derivatives have been synthesized and characterized using various techniques like MS, IR, CHN, 1H NMR spectral data, and X-ray diffraction. This synthesis demonstrates the compound's versatile structural possibilities (Heng-Shan Dong et al., 2010).
Optical Properties and Analysis
- The optical properties of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, have been investigated. Their structural features were studied using IR, NMR, and electronic spectroscopy. This research provides insight into the potential optical applications of this compound and related compounds (Marijana Jukić et al., 2010).
Corrosion Inhibition
- Pyridine derivatives, including this compound analogs, have shown effective corrosion inhibition properties on mild steel in acidic environments. This suggests potential applications of these compounds in corrosion prevention (K. R. Ansari et al., 2015).
Antiproliferative Effects and Cytotoxic Activity
- Derivatives of 2-methoxypyridine-3-carbonitrile have demonstrated promising antiproliferative effects against cancer cell lines. This highlights the potential use of these compounds in cancer research and therapy (M. Al‐Refai et al., 2019).
Fluorescent Chemosensor Applications
- Certain this compound derivatives have been used as fluorescent chemosensors, particularly for detecting ions like Fe3+ and substances like picric acid. This indicates their potential application in environmental monitoring and analytical chemistry (Somi Santharam Roja et al., 2020).
Antibacterial Activity
- Some pyridine derivatives, structurally related to this compound, have been found to possess antibacterial properties, suggesting their potential application in antimicrobial research (A. Bogdanowicz et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-methoxy-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-16-13-11(9-14)7-8-12(15-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBJGLXQUDYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-4-carboxamide](/img/structure/B2558371.png)
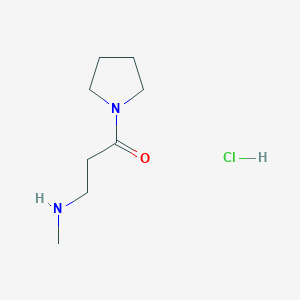
![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)
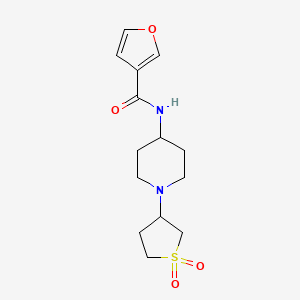

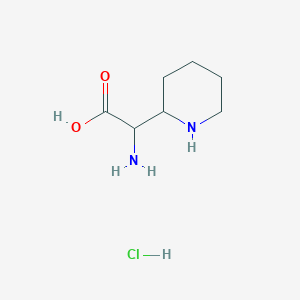
![N-[2-(2-methylindol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2558382.png)
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)

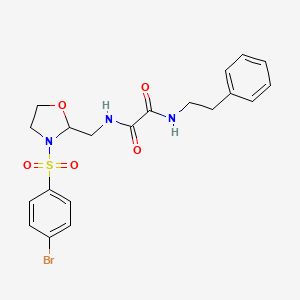

![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)